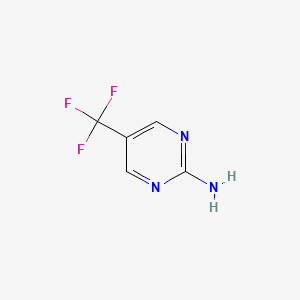

5-(Trifluoromethyl)pyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVCECMELPNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570846 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-08-8 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 5-(Trifluoromethyl)pyrimidin-2-amine. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.

Core Chemical and Physical Properties

This compound, identified by CAS Number 69034-08-8, is a solid at room temperature. The trifluoromethyl group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and interaction with biological targets. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 69034-08-8 | [1] |

| Molecular Formula | C₅H₄F₃N₃ | [1] |

| Molecular Weight | 163.10 g/mol | [1] |

| Appearance | Solid (Form may vary) | N/A |

| Boiling Point | 260.7 °C (at 760 mmHg) | [2] |

| Density | 1.46 g/cm³ | [2] |

| Flash Point | 111.5 °C | [2] |

| Refractive Index | 1.478 | [2] |

| LogP (Predicted) | 1.35 ± 0.42 | N/A |

| pKa (Predicted) | 1.95 ± 0.10 (most basic) | N/A |

Note: LogP and pKa values are predicted and should be considered estimates. Experimental determination is recommended for precise applications.

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in singular, dedicated experimental protocols in publicly accessible literature. However, its synthesis can be inferred from methodologies used for related trifluoromethyl pyrimidine derivatives. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing three-carbon unit with guanidine.

Representative Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method based on established pyrimidine synthesis principles. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.

Objective: To synthesize this compound.

Reaction Scheme: A plausible route involves the reaction of a suitable 1,3-dicarbonyl compound (or equivalent) bearing a trifluoromethyl group with guanidine nitrate in the presence of a base.

Materials:

-

3,3,3-Trifluoro-2-formylpropanoate (or a suitable equivalent β-ketoester or malonaldehyde derivative)

-

Guanidine nitrate

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.

-

Guanidine Addition: Add guanidine nitrate (1.0 equivalent) to the solution and stir for 15-20 minutes at room temperature.

-

Substrate Addition: Slowly add the trifluoromethylated 1,3-dicarbonyl compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyrimidin-2-amine, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Properties

This compound is a heterocyclic amine featuring a pyrimidine ring substituted with a trifluoromethyl group. This trifluoromethyl moiety is crucial for enhancing the metabolic stability and lipophilicity of derivative compounds, making it a valuable synthon in drug design.

| Property | Value | Source(s) |

| CAS Number | 69034-08-8 | [1][2][3] |

| Molecular Formula | C5H4F3N3 | [1] |

| Molecular Weight | 163.10 g/mol | [1] |

| Synonyms | 2-Amino-5-(trifluoromethyl)pyrimidine, 5-Trifluoromethyl-pyrimidin-2-ylamine | [1] |

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a fundamental scaffold in the synthesis of various biologically active molecules. Its derivatives have shown significant potential as inhibitors of key signaling proteins implicated in cancer and other diseases.

2.1. EGFR Inhibitors

Derivatives of 5-(trifluoromethyl)pyrimidine have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] The pyrimidine core acts as a scaffold to which various functional groups can be attached to optimize binding to the EGFR kinase domain.

2.2. FLT3 and CHK1 Dual Inhibitors

The 5-(trifluoromethyl)-2-aminopyrimidine core has been identified as a potent scaffold for the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[6] Such dual inhibitors are of interest in treating cancers like acute myeloid leukemia (AML), where both signaling pathways can be dysregulated.[6]

2.3. JAK2 Inhibitors

The pyrimidine scaffold is also central to the development of Janus kinase 2 (JAK2) inhibitors. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a critical therapeutic strategy.[7]

Quantitative Data on Derivative Compounds

The following tables summarize the biological activity and physicochemical properties of various derivatives synthesized using this compound or related structures as a starting point.

Table 1: In Vitro Antiproliferative Activity of FLT3/CHK1 Dual Inhibitors against MV4-11 Cells [6]

| Compound | IC50 (nM) |

| 22 | < 4 |

| 29 | < 4 |

| 30 | < 4 |

| 31 | < 4 |

| 32 | < 4 |

Table 2: Antitumor Activity of EGFR Inhibitors (Compound 9u) [4][5]

| Target | IC50 (µM) |

| A549 cells | 0.35 |

| MCF-7 cells | 3.24 |

| PC-3 cells | 5.12 |

| EGFR kinase | 0.091 |

Table 3: Physicochemical and Analytical Data for Selected 5-Trifluoromethylpyrimidine Derivatives

| Compound ID | Description | Yield (%) | Melting Point (°C) | Analytical Data | Source(s) |

| 9a | 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 37% | 212.5-213.8 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4][5] |

| 9i | 3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 39% | 233.5-235 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4][5] |

| 9k | 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 18% | 226.5-227.9 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4][5] |

| 9r | 1-Methyl-piperidine-4-carboxylicacid{4-[4-(2-methylcarbamoyl-thiophen-3-ylamino)-5-trifluoromethyl-pyrimidin-2-ylamino]-phenyl}-amide | 47% | 210.8-211.6 | ¹H NMR, ¹³C NMR, ESI-HRMS | [4] |

| 7 | 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline | 63% | - | ¹H NMR, LC-MS | [6] |

| 8 | 5-Bromo-1-(methylsulfonyl)indoline | 58% | - | ¹H NMR, LC-MS | [6] |

| 14 | 5-Bromo-2-(methylsulfonyl)isoindoline | 70% | - | ¹H NMR, LC-MS | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of derivatives based on the 5-(trifluoromethyl)pyrimidine scaffold are provided below.

4.1. General Procedure for the Synthesis of 5-Trifluoromethyl-pyrimidine Derivatives as EGFR Inhibitors [4]

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and compound 5 (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the solution is stirred overnight. After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phase is washed with saturated NaCl solution, dried over Na₂SO₄, filtered, and concentrated under vacuum to yield the intermediate product.

4.2. General Procedure for the Synthesis of FLT3/CHK1 Dual Inhibitor Intermediates (Sulfonylation) [6]

Procedure A (for intermediates 7-12): The starting compounds (1.00 mmol) are dissolved in pyridine (2.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added to the solution at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired products.

Procedure B (for intermediates 13-18): The starting compounds (1.00 mmol) and triethylamine (TEA, 5.00 mmol) are dissolved in dichloromethane (DCM, 3.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added to the solution at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is evaporated, and the residue is purified by column chromatography.

4.3. One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [8]

A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl pyrimidine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound and a general synthetic workflow.

5.1. EGFR Signaling Pathway Inhibition

Derivatives of 5-(trifluoromethyl)pyrimidine have been developed as inhibitors of the EGFR signaling pathway, which is crucial in cell growth, proliferation, and differentiation.[4][5] Aberrant EGFR signaling is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by a 5-(trifluoromethyl)pyrimidine derivative.

5.2. Dual Inhibition of FLT3 and CHK1 Kinases

The 5-(trifluoromethyl)-2-aminopyrimidine scaffold has been utilized to create potent dual inhibitors of FLT3 and CHK1, which are involved in cell cycle regulation and proliferation.[6]

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.

5.3. General Synthetic Workflow for 5-Trifluoromethylpyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of bioactive compounds starting from a dichlorinated trifluoromethylpyrimidine core.

Caption: A generalized synthetic workflow for creating diverse 5-trifluoromethylpyrimidine derivatives.

References

- 1. This compound - CAS:69034-08-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound|69034-08-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

5-(Trifluoromethyl)pyrimidin-2-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-(Trifluoromethyl)pyrimidin-2-amine

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features—a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a hydrogen-bonding amine group—make it a valuable scaffold for the design of potent and selective therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis, and its pivotal role as a building block in the development of novel inhibitors for various biological targets.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. It is substituted at the 2-position with an amine (-NH₂) group and at the 5-position with a trifluoromethyl (-CF₃) group.

Figure 1: 2D Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 69034-08-8 | [1][2] |

| Molecular Formula | C₅H₄F₃N₃ | [3] |

| Molecular Weight | 163.10 g/mol | [3] |

| Alternate Names | 2-Amino-5-(trifluoromethyl)pyrimidine | [2] |

| Appearance | Typically a solid | [4][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of its characteristic spectral data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.5 | Singlet | - | Pyrimidine C4-H & C6-H |

| ~5.0 - 7.0 | Broad Singlet | - | Amine (-NH₂) | |

| ¹³C NMR | ~163 | Singlet | - | Pyrimidine C2 (C-NH₂) |

| ~158 | Quartet | ~4 Hz | Pyrimidine C4 & C6 | |

| ~122 | Quartet | ~270 Hz | Trifluoromethyl (-CF₃) | |

| ~110 | Quartet | ~35 Hz | Pyrimidine C5 (C-CF₃) |

Note: Exact chemical shifts can vary based on the solvent and concentration. The hydrogens on the amine group may exchange with deuterium in D₂O, causing their signal to disappear.[6] The carbon signals for the CF₃ group and the pyrimidine carbon it is attached to exhibit splitting due to coupling with the fluorine atoms.[7]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1150 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |

| ~1600, ~1550 | C=C and C=N Ring Stretch | Pyrimidine Ring |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Note: As a primary amine, two distinct N-H stretching bands are expected.[9] The C-F stretching vibrations of the trifluoromethyl group typically result in one or more strong absorption bands.[10]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Technique | Feature | m/z Value |

| Electron Impact (EI) | Molecular Ion [M]⁺ | 163.04 |

| Fragment [M-H]⁺ | 162.03 | |

| Fragment [M-CF₃]⁺ | 94.04 | |

| Electrospray (ESI) | Protonated Molecule [M+H]⁺ | 164.04 |

Note: The molecular ion peak corresponding to the exact mass (C₅H₄F₃N₃) is expected. Common fragmentation may involve the loss of the trifluoromethyl group.

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex derivatives. A common synthetic strategy involves the nucleophilic substitution of a chloro-pyrimidine precursor.

Experimental Protocol: General Synthesis

A widely used method for synthesizing derivatives involves the reaction of a precursor like 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with a nucleophile.[11]

-

Dissolution : Dissolve 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent such as acetonitrile (10 mL).

-

Base Addition : Add a base, typically triethylamine (TEA, 1.5 mmol), to the mixture at room temperature to act as an acid scavenger.

-

Reaction : Heat the reaction mixture to 80 °C and stir overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification : Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.[11]

References

- 1. This compound|69034-08-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 2. This compound - CAS:69034-08-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 5-(Trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 5-(Trifluoromethyl)pyrimidin-2-amine, a crucial building block in medicinal chemistry and drug discovery. The document details the primary synthetic routes, focusing on the preparation of key trifluoromethyl-β-dicarbonyl intermediates and their subsequent cyclocondensation with guanidine. This guide includes detailed experimental protocols, quantitative data summarized in structured tables for easy comparison, and visual diagrams of synthetic pathways and workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a key heterocyclic scaffold widely utilized in the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the common and efficient synthetic pathways to this important molecule, with a particular emphasis on the preparation of its essential precursors. The primary strategy involves a cyclocondensation reaction between a suitable trifluoromethylated 1,3-dicarbonyl compound and guanidine.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through the cyclocondensation of guanidine with a trifluoromethyl-β-dicarbonyl compound or its enol ether derivative. Two major precursors are highlighted in this guide:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

The overall synthetic scheme can be visualized as a two-stage process: first, the synthesis of the trifluoromethylated precursor, and second, the formation of the pyrimidine ring.

Caption: Overview of the main synthetic routes to this compound.

Synthesis of Trifluoromethylated Precursors

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

Ethyl 4,4,4-trifluoroacetoacetate is a key precursor synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.

Caption: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

-

Reaction Setup: To a solution of sodium ethoxide (1.5 mol) in absolute ethanol (200 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, add ethyl acetate (1.2 mol).

-

Addition of Reactant: Cool the reaction mixture to 5-10 °C. Slowly add ethyl trifluoroacetate (1.0 mol) dropwise while maintaining the temperature between 10-20 °C.

-

Reaction: After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.

-

Work-up: Cool the reaction mixture to 10-15 °C and acidify with concentrated sulfuric acid (1.7 mol) while keeping the temperature between 20-30 °C. Stir for an additional 2.5 hours.

-

Purification: Filter the mixture to remove the precipitated sodium sulfate. The filtrate is then subjected to fractional distillation under reduced pressure to yield ethyl 4,4,4-trifluoroacetoacetate.[1]

Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is another versatile precursor, typically prepared by the reaction of trifluoroacetic anhydride or trifluoroacetyl chloride with ethyl vinyl ether in the presence of a base.

Caption: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, add toluene (450 ml) and pyridine (144 g, 1800 mmol).

-

Addition of Reactants: Cool the mixture to 0 to -10 °C and add trifluoroacetic acid (102.6 g, 900 mmol) dropwise over approximately 1 hour. After the addition is complete, add vinyl ether (65.5 g, 900 mmol) at 0 to -10 °C.

-

Reaction: Introduce phosgene (94.5 g, 945 mmol) into the reaction mixture at 0 to -10 °C over about 4 hours. Monitor the reaction by gas chromatography until the vinyl ether is consumed.

-

Work-up: Add water (220 ml) to the reaction mixture and stir for 60 minutes. Separate the layers and extract the aqueous layer with toluene (90 ml).

-

Purification: Combine the organic phases, wash twice with water (2 x 135 ml), and dry over anhydrous magnesium sulfate. After filtration, remove the toluene under normal pressure and distill the residue under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[2]

Cyclocondensation to this compound

The final step in the synthesis is the cyclocondensation of the trifluoromethylated precursor with guanidine. This reaction is typically carried out in the presence of a base.

Caption: Final cyclocondensation step to yield the target molecule.

Experimental Protocol: Synthesis of this compound from Ethyl 4,4,4-trifluoroacetoacetate

-

Reaction Setup: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium ethoxide (1.5 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.

-

Reaction: The mixture is heated at reflux for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the precursors and the final product.

Table 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Ethanol | 10-60 | 2-4 | 83-86 | 95.5 | [1] |

| Ethyl trifluoroacetate | Ethyl acetate | Sodium hydride | Cyclohexane | Reflux | - | 75 | 94.0 | [3] |

Table 2: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Trifluoroacetic acid/Phosgene | Ethyl vinyl ether | Pyridine | Toluene | 0 to -10 | ~5 | 85.6 | 98 | [2] |

| Trifluoroacetyl chloride | Ethyl vinyl ether | N-Methylmorpholine | Dichloromethane | 0-10 | 0.5-3 | - | - | [1] |

| Trifluoroacetic anhydride | Ethyl vinyl ether | Triethylamine | - | - | - | - | - | [4] |

Table 3: Synthesis of this compound

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 6-8 | Moderate to Good | General Procedure |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 4-6 | Moderate to Good | General Procedure |

Spectroscopic Data for this compound

The structural confirmation of the final product is typically achieved through various spectroscopic techniques.

Table 4: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 2H, pyrimidine-H), 7.20 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 162.5 (C2), 158.0 (q, J=34 Hz, C4/C6), 122.0 (q, J=270 Hz, CF₃), 110.0 (q, J=3.5 Hz, C5) |

| IR (KBr, cm⁻¹) | 3450-3150 (N-H stretching), 1640 (C=N stretching), 1580 (N-H bending), 1200-1100 (C-F stretching) |

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₅H₄F₃N₃: 164.04; found 164.1 |

Note: The exact peak positions and coupling constants may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has outlined the primary synthetic routes and detailed experimental procedures for the preparation of this compound and its key precursors. The presented data and diagrams provide a comprehensive resource for researchers and professionals in the field of medicinal and process chemistry. The methodologies described are robust and can be adapted for both laboratory-scale synthesis and larger-scale production. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

- 1. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 2. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 4. WO2021108999A1 - Method for continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one - Google Patents [patents.google.com]

Spectroscopic Data for 5-(Trifluoromethyl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new chemical entities. This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the analysis of this compound and its derivatives.

Note on Data Availability: Publicly accessible, peer-reviewed spectroscopic data specifically for this compound (CAS No. 69034-08-8) is limited. The data presented in this guide is a compilation from literature on structurally analogous compounds containing the 5-(trifluoromethyl)pyrimidine core. This information serves as a valuable reference for predicting the spectroscopic characteristics of the target molecule. Chemical suppliers of this compound may provide compound-specific data upon request.

Spectroscopic Data Summary

The following tables summarize expected spectroscopic data for this compound based on the analysis of closely related compounds found in the scientific literature.

Table 1: Predicted ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-4, H-6 | 8.0 - 8.5 | Singlet (or a narrow doublet) | The two pyrimidine protons are expected to be chemically equivalent and appear as a singlet. The electron-withdrawing trifluoromethyl group and the amino group will influence their chemical shift. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | The chemical shift of the amine protons is highly dependent on the solvent and concentration. The signal may be broad due to quadrupole broadening and exchange. |

Data is estimated based on spectral data from various 5-(trifluoromethyl)pyrimidine derivatives.[1][2][3]

Table 2: Predicted ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Notes |

| C-2 | 160 - 165 | Singlet | The carbon bearing the amino group. |

| C-4, C-6 | 155 - 160 | Quartet (small coupling) | These equivalent carbons are adjacent to the trifluoromethyl group. |

| C-5 | 110 - 120 | Quartet (large coupling) | The carbon directly attached to the trifluoromethyl group will show a characteristic quartet with a large coupling constant. |

| -CF₃ | 120 - 125 | Quartet (very large coupling) | The carbon of the trifluoromethyl group will also appear as a quartet. |

Data is estimated based on spectral data from various 5-(trifluoromethyl)pyrimidine derivatives.[2][3][4]

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |

| ESI-MS | 164.05 | Loss of small neutral molecules such as HCN, NH₃. Fragmentation of the pyrimidine ring. |

The exact mass of C₅H₄F₃N₃ is 163.04. The [M+H]⁺ ion is expected at m/z 164.05.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Medium to Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (ring) | 1550 - 1650 | Strong |

| N-H Bend | 1580 - 1650 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Data is estimated based on general knowledge of amine and trifluoromethyl-substituted aromatic compound IR spectra.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

If using electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

-

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal for the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

FT-IR Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)pyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(trifluoromethyl)pyrimidin-2-amine. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages data from its close structural analog, 2-aminopyrimidine, to provide a robust predictive analysis. Furthermore, it includes a detailed experimental protocol for determining the precise solubility of the target compound.

Introduction to this compound

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, making it a valuable moiety in the design of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug development pipelines.

Predicted Solubility Profile

Influence of the Trifluoromethyl Group: The trifluoromethyl group is highly lipophilic and electron-withdrawing. Its introduction to the pyrimidine ring is expected to increase the compound's solubility in non-polar and moderately polar organic solvents compared to the unsubstituted 2-aminopyrimidine. Conversely, its presence may slightly decrease solubility in highly polar protic solvents like lower alcohols due to the disruption of hydrogen bonding networks.

Table 1: Molar Solubility of 2-Aminopyrimidine in Various Organic Solvents at 298.15 K (25 °C) [1]

| Solvent | Molar Solubility (mol·L⁻¹) | Predicted Trend for this compound |

| Cyclopentanone | > 0.1 | Likely High |

| Cyclohexanone | > 0.1 | Likely High |

| Ethyl Formate | > 0.1 | Likely High |

| Methanol | 0.08 - 0.1 | Similar or Slightly Lower |

| Ethyl Acetate | 0.08 - 0.1 | Likely Higher |

| Butanone | 0.08 - 0.1 | Likely Higher |

| Methyl Acetate | 0.06 - 0.08 | Likely Higher |

| Acetone | 0.06 - 0.08 | Likely Higher |

| n-Propanol | 0.04 - 0.06 | Similar or Slightly Lower |

| Ethanol | 0.04 - 0.06 | Similar or Slightly Lower |

| 2-Pentanone | 0.02 - 0.04 | Likely Higher |

| n-Butanol | 0.02 - 0.04 | Similar or Slightly Lower |

| Isobutanol | 0.02 - 0.04 | Similar or Slightly Lower |

| Isopropanol | 0.01 - 0.02 | Similar or Slightly Lower |

| Isopentanol | < 0.01 | Similar |

| n-Pentanol | < 0.01 | Similar |

| Acetonitrile | < 0.01 | Likely Higher |

Note: The molar solubility ranges are estimated from the mole fraction data presented in the source.[1]

Qualitative solubility information from the synthesis of related compounds suggests that trifluoromethyl-pyrimidine derivatives can be recrystallized from solvents such as butan-1-ol and glacial acetic acid, indicating good solubility at elevated temperatures.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic solubility.[3][4]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with compatible membranes)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3][4]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE).[4] This step is crucial to ensure that no solid particles are present in the analyzed sample.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.[5]

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Data Presentation: The results should be presented in a table, listing the solubility in units such as mg/mL or mol/L for each solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong predictive understanding can be derived from its structural analog, 2-aminopyrimidine. It is anticipated that the compound will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents, with the trifluoromethyl group likely enhancing its solubility in less polar systems. For precise and reliable data, the provided shake-flask experimental protocol is recommended. This information is crucial for facilitating the effective use of this compound in research and development.

References

The Trifluoromethylpyrimidine Core: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this powerful functional group is appended to a pyrimidine scaffold—a privileged heterocycle in numerous natural and synthetic bioactive compounds—the resulting trifluoromethylpyrimidine core becomes a versatile platform for the development of novel therapeutic agents and crop protection chemicals.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of derivatives built upon this essential core, presenting key data and experimental methodologies for the research and development community.

Synthesis of the Trifluoromethylpyrimidine Core

The construction of the trifluoromethylpyrimidine scaffold typically commences with ethyl trifluoroacetoacetate.[5] A general synthetic workflow involves a series of key transformations, including ring closure, chlorination, and subsequent nucleophilic substitution to introduce a variety of functional groups, thereby creating a library of derivatives for biological screening.[6][7]

A representative synthetic pathway is illustrated below:

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Experimental Protocol: Synthesis of Trifluoromethylpyrimidine Amide Derivatives

This protocol describes a common four-step synthesis to obtain trifluoromethylpyrimidine derivatives bearing an amide moiety, adapted from published procedures.[5][7]

-

Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine: Ethyl trifluoroacetoacetate is reacted with a suitable ring-closing agent, such as urea, in the presence of a base to form the initial pyrimidine ring.

-

Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: The hydroxyl groups of the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl3).[1][6]

-

Synthesis of the Amine Intermediate: One of the chlorine atoms is selectively displaced by a nucleophilic substitution reaction with an appropriate aminophenol (e.g., 3-aminophenol) in the presence of a base like cesium carbonate (Cs2CO3).[5]

-

Amide Bond Formation: The resulting amine intermediate is coupled with a carboxylic acid using a peptide coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane to yield the final amide derivative.[5] The product is then purified by column chromatography.[5]

Biological Activities of the Trifluoromethylpyrimidine Core

Derivatives of the trifluoromethylpyrimidine core have demonstrated a broad spectrum of biological activities, making them attractive candidates for both pharmaceutical and agricultural applications.[4][8]

Anticancer Activity

A significant area of investigation for trifluoromethylpyrimidine derivatives is their potential as anticancer agents. Many of these compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines.[9]

Mechanism of Action: EGFR Inhibition

One of the primary mechanisms underlying the anticancer activity of this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades, principally the MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival.[10][11] In many tumors, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[1] Trifluoromethylpyrimidine-based inhibitors can block this signaling, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][12]

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sirsyedcollege.ac.in [sirsyedcollege.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

The Trifluoromethyl Group: A Keystone in Modern Pyrimidine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a paramount strategy in contemporary medicinal chemistry. This powerful fluorinated moiety often imparts a unique combination of properties that can significantly enhance the therapeutic potential of pyrimidine derivatives. The high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved potency, selectivity, and bioavailability. This technical guide provides a comprehensive overview of the pivotal role of the trifluoromethyl group in the design and development of novel pyrimidine-based therapeutic agents, complete with detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.

Physicochemical and Pharmacokinetic Influence of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the pyrimidine ring brings about significant changes in the molecule's inherent properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and cell permeability.

One of the most notable contributions of the CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life and improved oral bioavailability, crucial attributes for effective drug candidates. Furthermore, the lipophilic character of the trifluoromethyl group can enhance a compound's ability to cross cellular membranes, a key factor in reaching intracellular targets.

The trifluoromethyl group is also frequently employed as a bioisostere for other chemical groups, such as a methyl or chloro group. This substitution can lead to improved binding affinity and selectivity for the target protein while maintaining a similar steric profile.

Synthesis of Trifluoromethylated Pyrimidine Derivatives

A variety of synthetic strategies have been developed to introduce the trifluoromethyl group into the pyrimidine core. A common and effective approach involves a multi-step synthesis commencing with a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate.

General Synthetic Workflow

A typical synthetic route involves the initial construction of the pyrimidine ring, followed by functionalization to introduce desired pharmacophores.

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety

This protocol outlines a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety, which have shown promising biological activities.[1][2]

Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine The product from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours. After cooling, the excess POCl3 is removed under reduced pressure, and the residue is carefully poured onto ice water. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline A solution of a substituted phenol (e.g., 4-aminophenol) (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes. The 2-chloro-4-(trifluoromethyl)pyrimidine from Step 2 (1.2 eq) is then added, and the mixture is stirred at 80°C for 5-8 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of the Final Amide Derivative To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at room temperature for 30 minutes. The product from Step 3 (1.0 eq) is then added, and the reaction is stirred for an additional 10-16 hours at room temperature. The solvent is evaporated under vacuum, and the residue is purified by column chromatography to obtain the final trifluoromethyl pyrimidine derivative bearing an amide moiety.

Biological Activities of Trifluoromethylated Pyrimidine Derivatives

The incorporation of a trifluoromethyl group has led to the discovery of pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, antifungal, and insecticidal properties.

Anticancer Activity

Trifluoromethylated pyrimidines have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2) pathways.

Table 1: Anticancer Activity of Selected Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9u | A549 (Lung) | 0.35 | [3] |

| MCF-7 (Breast) | 3.24 | [3] | |

| PC-3 (Prostate) | 5.12 | [3] | |

| Compound 3b | A375 (Melanoma) | 12.5 | [4] |

| C32 (Melanoma) | 10.2 | [4] | |

| DU145 (Prostate) | 8.9 | [4] | |

| MCF-7/WT (Breast) | 25.6 | [4] | |

| Compound 5l | PC3 (Prostate) | Inhibition of 54.94% at 5 µg/ml | [2] |

| Compound 5r | PC3 (Prostate) | Inhibition of 55.32% at 5 µg/ml | [2] |

| Compound 5v | PC3 (Prostate) | Inhibition of 64.20% at 5 µg/ml | [2] |

Antifungal and Insecticidal Activities

Trifluoromethyl pyrimidine derivatives have also demonstrated potent activity against various fungal pathogens and insect pests, highlighting their potential for agrochemical applications.[5]

Table 2: Antifungal and Insecticidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Target Organism | Activity Metric | Value | Reference |

| Compound 5o | Phomopsis sp. (Fungus) | EC50 | 10.5 µg/mL | [1] |

| Compound 5f | Phomopsis sp. (Fungus) | EC50 | 15.1 µg/mL | [1] |

| Compound 5p | Phomopsis sp. (Fungus) | EC50 | 19.6 µg/mL | [1] |

| Compound U7 | Mythimna separata (Insect) | LC50 | 3.57 mg/L | [6] |

| Compound U8 | Mythimna separata (Insect) | LC50 | 4.22 mg/L | [6] |

| Compound 5w | Spodoptera frugiperda (Insect) | Mortality at 500 µg/mL | 90.0% | [5] |

| Compound 5w | Mythimna separata (Insect) | Mortality at 500 µg/mL | 86.7% | [5] |

Key Signaling Pathways Targeted by Trifluoromethyl Pyrimidine Derivatives

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell growth and proliferation.[7][8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Trifluoromethyl pyrimidine derivatives have been designed as potent EGFR inhibitors.[3]

Caption: EGFR Signaling Pathway and Inhibition.

PYK2 Signaling Pathway

Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in multiple signaling cascades that regulate cell adhesion, migration, and proliferation.[9][10][11] It is considered a therapeutic target for various diseases, including cancer.

Caption: PYK2 Signaling Pathway and Inhibition.

Experimental Protocols for Biological Evaluation

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium

-

Trifluoromethylpyrimidine inhibitor stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the trifluoromethylpyrimidine inhibitor. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the inhibitory activity of a compound against a specific kinase, such as EGFR or PYK2. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., EGFR, PYK2)

-

Kinase-specific substrate peptide

-

Trifluoromethylpyrimidine inhibitor stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer

-

ATP solution

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine inhibitor in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The trifluoromethyl group has proven to be an invaluable asset in the development of pyrimidine-based therapeutics. Its unique electronic and steric properties favorably impact the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. The diverse biological activities exhibited by trifluoromethylated pyrimidine derivatives, ranging from anticancer to antifungal and insecticidal, underscore the broad applicability of this chemical motif. The detailed synthetic and biological evaluation protocols provided in this guide, along with the visual representations of key signaling pathways, offer a solid foundation for researchers to design and develop the next generation of innovative and effective pyrimidine-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new therapeutic breakthroughs.

References

- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The 5-(Trifluoromethyl)pyrimidin-2-amine Moiety: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)pyrimidin-2-amine core is a prominent pharmacophore in contemporary medicinal chemistry, recognized for its ability to confer potent and selective inhibitory activity against a range of therapeutically relevant biological targets. The trifluoromethyl group at the 5-position significantly enhances metabolic stability and binding affinity, while the 2-amine functionality provides a crucial anchor for interactions within enzyme active sites. This guide delineates the synthesis, biological activities, and therapeutic potential of compounds incorporating this key structural motif, with a focus on their applications as kinase inhibitors in oncology.

Physicochemical Properties

The this compound scaffold possesses a unique combination of properties that make it an attractive starting point for drug design. The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyrimidine nitrogens, influencing hydrogen bonding capabilities. Furthermore, this group often enhances membrane permeability and metabolic stability by blocking potential sites of oxidation.

| Property | Value | Reference |

| Molecular Formula | C5H4F3N3 | |

| Molecular Weight | 163.10 g/mol | |

| Appearance | Off-white crystalline powder | |

| CAS Number | 69034-08-8 |

Synthesis of the this compound Core and its Derivatives

A versatile and widely employed method for the synthesis of derivatives based on the this compound core involves the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a key intermediate. This allows for sequential nucleophilic aromatic substitution reactions at the C2 and C4 positions, enabling the introduction of various functionalities.

A general synthetic approach is outlined below. The initial substitution at the C4 position with a suitable amine is typically followed by a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C2 position.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Key Biological Targets and Therapeutic Applications

The this compound pharmacophore has been successfully employed in the development of inhibitors for several key protein kinases implicated in cancer pathogenesis.

Dual FLT3 and CHK1 Inhibition

Derivatives of this compound have emerged as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in the treatment of Acute Myeloid Leukemia (AML).

FLT3 and CHK1 Signaling Pathways

FLT3 is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication - ITD), becomes constitutively active, driving leukemic cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and cell cycle regulation. Inhibition of both targets offers a synergistic approach to AML therapy.

Caption: Simplified signaling pathways of FLT3 and CHK1 and their inhibition.

Quantitative Data for FLT3/CHK1 Dual Inhibitors

The following table summarizes the in vitro activity of representative this compound derivatives as dual FLT3/CHK1 inhibitors.

| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |

| 30 | ≤ 25 | ≤ 25 | ≤ 25 | < 4 |

| 32 | - | - | - | < 4 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against protein kinases, such as FLT3 and CHK1.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., FLT3, CHK1)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control). c. Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer. d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. f. Incubate for 60 minutes at room temperature. g. Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. h. Incubate for 40 minutes at room temperature. i. Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. j. Incubate for 30 minutes at room temperature. k. Measure the luminescence using a plate reader. l. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT)

This protocol outlines a common method for assessing the effect of compounds on the proliferation of cancer cell lines, such as the FLT3-mutant AML cell line MV4-11.

-

Reagents and Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

-

-

Procedure: a. Seed MV4-11 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator. c. Add serial dilutions of the test compounds to the wells. d. Incubate for 72 hours at 37°C in a 5% CO2 incubator. e. Add 10 µL of MTT solution to each well and incubate for 4 hours. f. Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percent inhibition of cell proliferation and determine the IC50 value.

PI3K/mTOR Inhibition

The this compound moiety has also been incorporated into potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. A notable example is PQR309 (Bimiralisib), a brain-penetrant, pan-class I PI3K/mTOR inhibitor.

PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.

Caption: The PI3K/mTOR signaling pathway and its inhibition by PQR309.

Quantitative Data for PQR309

The following table summarizes the enzymatic inhibitory activity of PQR309 against Class I PI3K isoforms and mTOR.

| Enzyme | Binding Constant Kd (nM) |

| PI3Kα | 1.5 |

| PI3Kβ | 11 |

| PI3Kγ | 25 |

| PI3Kδ | 25 |

| mTOR | 12 |

EGFR Inhibition

Derivatives of 5-(trifluoromethyl)pyrimidine have also been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various solid tumors.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.

Caption: Simplified EGFR signaling pathway and its inhibition.

Quantitative Data for an EGFR Inhibitor

The table below shows the in vitro activity of a representative 5-(trifluoromethyl)pyrimidine derivative against EGFR and various cancer cell lines.

| Compound | EGFR Kinase IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | PC-3 Cell IC50 (µM) |

| 9u | 0.091 | 0.35 | 3.24 | 5.12 |

Conclusion

The this compound scaffold represents a highly versatile and valuable pharmacophore in the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the development of clinical candidates targeting key oncogenic pathways. Further exploration of this privileged core is expected to yield novel therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.

An In-depth Technical Guide on the Discovery of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives

The 5-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring significantly enhances crucial pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] These characteristics make derivatives of this core structure highly attractive candidates for the development of novel therapeutic agents, particularly as kinase inhibitors for oncology.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Biological Activity

The biological activity of this compound derivatives has been extensively studied against various biological targets. The quantitative data from key studies are summarized below for comparative analysis.

Kinase Inhibitory Activity

These derivatives have shown potent inhibitory activity against several kinases implicated in oncogenic signaling pathways.[1]

Table 1: Inhibitory Activity against Target Kinases

| Compound ID | Target Kinase(s) | IC50 Value | Reference |

|---|---|---|---|

| 30 | FLT3-WT | ≤ 25 nM | [3] |

| FLT3-D835Y | ≤ 25 nM | [3] | |

| CHK1 | ≤ 25 nM | [3] | |

| IRAK4 | 864.60 nM | [3] | |

| P70S6K | 834.85 nM | [3] | |

| CDK2 | 833.50 nM | [3] | |

| Aurora A | 1863.50 nM | [3] |

| 9u | EGFR | 0.091 µM (91 nM) |[1][4] |

Antiproliferative Activity

Consistent with their kinase inhibition profiles, these compounds exhibit significant antiproliferative effects in various cancer cell lines.

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Compound ID | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 22 | MV4-11 (AML) | < 4 nM | [3] |

| 29 | MV4-11 (AML) | < 4 nM | [3] |

| 30 | MV4-11 (AML) | < 4 nM | [3] |

| 31 | MV4-11 (AML) | < 4 nM | [3] |

| 32 | MV4-11 (AML) | < 4 nM | [3] |

| 30 | BaF3-FLT3-F691L | Potent Activity | [3] |

| BaF3-FLT3-D835F | Potent Activity | [3] | |

| BaF3-FLT3-D835V | Potent Activity | [3] | |

| 9u | A549 (Lung Cancer) | 0.35 µM | [1][4] |

| MCF-7 (Breast Cancer) | 3.24 µM | [1][4] |

| | PC-3 (Prostate Cancer) | 5.12 µM |[1][4] |

Antiviral and Antifungal Activity

Beyond oncology, certain trifluoromethyl pyrimidine derivatives have demonstrated promising activity against plant pathogens.

Table 3: Antiviral and Antifungal Activity

| Compound ID | Activity Type | Organism/Target | EC50 / Inhibition Rate | Reference |

|---|---|---|---|---|

| 5j | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 126.4 µg/mL | [5] |

| 5m | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 103.4 µg/mL | [5] |

| Ningnanmycin | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 362.7 µg/mL | [5] |

| Ningnanmycin | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 255.1 µg/mL | [5] |

| 5i | Antifungal | Colletotrichum gloeosporioides | 73.2% at 100 µg/mL | [5] |

| 5t | Antifungal | Colletotrichum gloeosporioides | 71.0% at 100 µg/mL | [5] |

| 5u | Antifungal | Rhizoctonia solani | 88.6% at 100 µg/mL | [5] |

| Azoxystrobin | Antifungal | Rhizoctonia solani | 78.4% at 100 µg/mL |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols for the synthesis and biological evaluation of this compound derivatives.

Chemical Synthesis